![molecular formula C18H18BF4N3O B13389734 8H-1,2,4-Triazolo[3,4-c][1,4]oxazinium, 5,6-dihydro-2-phenyl-5-(phenylmethyl)-, (5S)-, tetrafluoroborate(1-)](/img/structure/B13389734.png)
8H-1,2,4-Triazolo[3,4-c][1,4]oxazinium, 5,6-dihydro-2-phenyl-5-(phenylmethyl)-, (5S)-, tetrafluoroborate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is of interest due to its potential pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Méthodes De Préparation
The synthesis of (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] can be achieved through various synthetic routes. One common method involves the construction of the 1,2,4-triazole ring via azo coupling of diazoazoles with CH-active two-carbon synthons . Another approach is the annulation of the azole fragment to the 1,2,4-triazine ring . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(S)-5-Benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(S)-5-Benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its antibacterial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] involves its interaction with specific molecular targets. For example, it can inhibit the synthesis of ergosterol in fungi by blocking the P450-dependent enzyme (CYP 51), leading to antifungal activity . In cancer cells, it may inhibit the activity of histone acetyltransferase PCAF, thereby affecting gene expression and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar compounds to (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] include:
1,2,3-Triazoles: These compounds have a similar structure but differ in the arrangement of nitrogen atoms.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazole ring but are fused with a quinazoline ring, showing potential anticancer activity.
Triazolothiadiazines: These compounds have a fused thiadiazine ring and exhibit various pharmacological activities.
The uniqueness of (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C18H18BF4N3O |
|---|---|
Poids moléculaire |
379.2 g/mol |
Nom IUPAC |
5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C18H18N3O.BF4/c1-3-7-15(8-4-1)11-17-12-22-13-18-19-21(14-20(17)18)16-9-5-2-6-10-16;2-1(3,4)5/h1-10,14,17H,11-13H2;/q+1;-1 |
Clé InChI |
ABHXPJSMRQQAIG-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.C1C([N+]2=CN(N=C2CO1)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


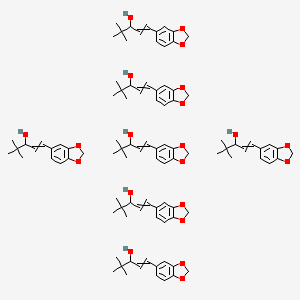
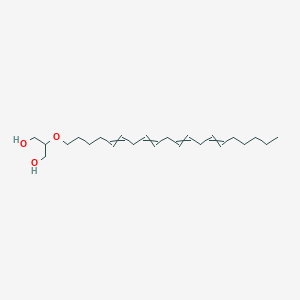
![3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389664.png)
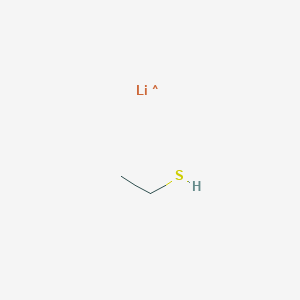
![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B13389667.png)
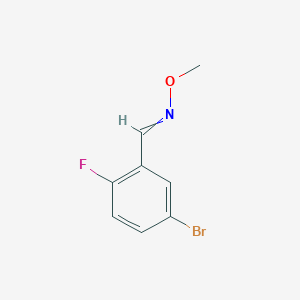
![Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-5,5-difluoro-, methyl ester](/img/structure/B13389684.png)
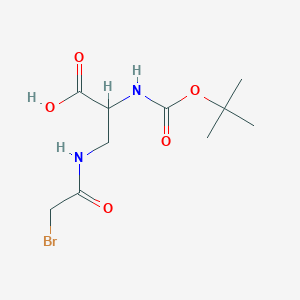
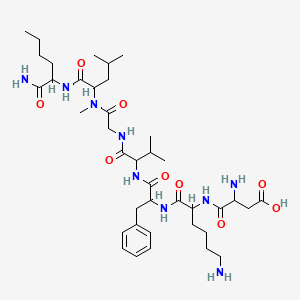
![N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B13389704.png)
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13389715.png)

![(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) deca-2,4-dienoate](/img/structure/B13389724.png)
![[2-(4-Chlorophenyl)-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13389737.png)
